5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane

Description

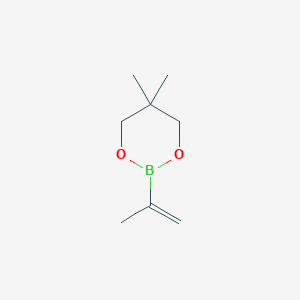

5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane is a cyclic boronate ester featuring a 1,3,2-dioxaborinane core substituted with two methyl groups at the 5,5-positions and a prop-1-en-2-yl (isopropenyl) group at the 2-position. This compound is part of a broader class of organoboron reagents widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the boron atom’s ability to form stable intermediates with transition metal catalysts. The isopropenyl substituent introduces steric and electronic effects that influence reactivity and stability, making this compound distinct among dioxaborinane derivatives .

Properties

IUPAC Name |

5,5-dimethyl-2-prop-1-en-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-7(2)9-10-5-8(3,4)6-11-9/h1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEZGZXKDUZZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584164 | |

| Record name | 5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676593-24-1 | |

| Record name | 5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronic esters with diols. One common method is the condensation reaction between 2-methyl-2-propen-1-ol and boronic acid under acidic conditions. The reaction proceeds through the formation of an intermediate boronate ester, which then cyclizes to form the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronic esters.

Reduction: Reduction reactions can convert the compound into boron-containing alcohols.

Substitution: The dioxaborinane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the dioxaborinane ring under mild conditions.

Major Products Formed

Oxidation: Boronic acids and boronic esters.

Reduction: Boron-containing alcohols.

Substitution: Various boron-containing derivatives, depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as it can participate in redox processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Dioxaborinane derivatives vary primarily in their substituents at the 2-position. Key analogs and their properties are summarized below:

Table 1: Structural and Reactivity Comparison of Dioxaborinane Derivatives

Key Observations :

- Steric Effects : Bulky substituents like 3,5-di-tert-butylphenyl () shield the boron center, reducing hydrolysis sensitivity and enhancing thermal stability.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 5,5-Dimethyl-2-(4-nitrophenyl), ) increase the boron atom’s electrophilicity, accelerating transmetallation in cross-coupling reactions. Conversely, electron-donating groups (e.g., alkyl chains in 8a, ) may slow reactivity but improve solubility in nonpolar solvents.

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., α-naphthyl, ) enable π-π interactions in catalytic cycles, whereas aliphatic chains (e.g., 3-phenylpropyl, ) enhance solubility but may reduce reaction rates.

Spectroscopic and Physical Properties

NMR Characteristics :

- ¹H NMR : Protons adjacent to boron (e.g., methyl groups at 5,5-positions) resonate near δ 1.0–1.5 ppm. Aromatic protons in aryl-substituted derivatives (e.g., 4-nitrophenyl, ) appear upfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

- ¹¹B NMR : Boron signals range from δ 28–35 ppm, influenced by substituent electronegativity .

Thermal Stability :

- Bulky substituents (e.g., di-tert-butylphenyl) increase decomposition temperatures (>280°C, ), whereas nitro groups () may lower stability due to oxidative sensitivity.

Biological Activity

5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention in various fields of research including medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15BO2

- Molecular Weight : 192.05 g/mol

- CAS Number : 87320-05-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis.

Case Study :

A study published in Biomacromolecules demonstrated that boron-containing compounds inhibited the growth of various cancer cell lines by disrupting cellular signaling pathways essential for survival and proliferation .

2. Antimicrobial Properties

Research has also shown that dioxaborinanes possess antimicrobial activity against a range of pathogens. The exact mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

3. Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The proposed mechanism includes the modulation of oxidative stress and inflammation.

Research Findings :

In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cells .

The biological activities of this compound are attributed to its unique structural features which allow it to interact with biological macromolecules such as proteins and nucleic acids. The presence of the boron atom is particularly significant as it can form coordination complexes with various biomolecules, influencing their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.